N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes bifuran and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between furan derivatives.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the bifuran compound with an appropriate hydroxyethylating agent under basic conditions.
Attachment of the Dichlorophenoxy Group: The final step is the acylation of the hydroxyethyl-bifuran intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction of the dichlorophenoxy group can lead to the formation of less chlorinated derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Partially dechlorinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its bifuran structure is particularly useful in the development of organic semiconductors and conductive polymers.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The dichlorophenoxy group is reminiscent of herbicides, suggesting possible applications in agricultural chemistry.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. For instance, if used as a bioactive molecule, it might interact with cellular receptors or enzymes, modulating biological pathways. The bifuran moiety could engage in π-π interactions, while the dichlorophenoxy group might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with a simpler structure.
Bifuran Derivatives: Compounds containing the bifuran moiety, used in organic electronics.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups, common in pharmaceuticals.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of bifuran and dichlorophenoxy groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO5/c19-11-3-4-14(12(20)8-11)25-10-18(23)21-9-13(22)15-5-6-17(26-15)16-2-1-7-24-16/h1-8,13,22H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAZODYQYOUKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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